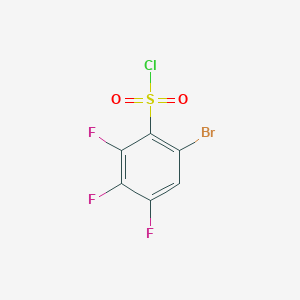

6-Bromo-2,3,4-trifluorobenzenesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Bromo-2,3,4-trifluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C(_6)HBrClF(_3)O(_2)S It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a sulfonyl chloride group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3,4-trifluorobenzenesulfonyl chloride typically involves the sulfonylation of 6-bromo-2,3,4-trifluorobenzene. One common method includes the reaction of 6-bromo-2,3,4-trifluorobenzene with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

6-Bromo-2,3,4-trifluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamides, sulfonates, and sulfonothioates, respectively.

Reduction Reactions: The compound can be reduced to form the corresponding sulfinyl or sulfhydryl derivatives.

Oxidation Reactions: It can be oxidized to form sulfonic acids or other higher oxidation state compounds.

Common Reagents and Conditions

Substitution: Typical reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). Reactions are often carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide (H(_2)O(_2)) or potassium permanganate (KMnO(_4)) are employed.

Major Products

Sulfonamides: Formed from reactions with amines.

Sulfonates: Formed from reactions with alcohols.

Sulfonothioates: Formed from reactions with thiols.

Sulfinyl and Sulfhydryl Compounds: Formed from reduction reactions.

Sulfonic Acids: Formed from oxidation reactions.

Applications De Recherche Scientifique

6-Bromo-2,3,4-trifluorobenzenesulfonyl chloride has a wide range of applications in scientific research:

Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals, where the sulfonyl group can enhance bioavailability and metabolic stability.

Medicine: Utilized in the development of drugs, particularly in the synthesis of sulfonamide-based antibiotics and other therapeutic agents.

Industry: Applied in the production of specialty chemicals, dyes, and polymers, where its reactivity can be harnessed to create complex molecular architectures.

Mécanisme D'action

The mechanism by which 6-Bromo-2,3,4-trifluorobenzenesulfonyl chloride exerts its effects is primarily through its ability to act as an electrophile The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide, sulfonate, and sulfonothioate bonds

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3,4-Trifluorobenzenesulfonyl chloride: Lacks the bromine atom, resulting in different reactivity and applications.

4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of bromine, leading to variations in chemical behavior and uses.

6-Chloro-2,3,4-trifluorobenzenesulfonyl chloride:

Uniqueness

6-Bromo-2,3,4-trifluorobenzenesulfonyl chloride is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it particularly useful in specific synthetic applications where these properties are advantageous, such as in the development of pharmaceuticals and advanced materials.

By understanding the properties, reactions, and applications of this compound, researchers can effectively utilize this compound in various scientific and industrial contexts.

Activité Biologique

6-Bromo-2,3,4-trifluorobenzenesulfonyl chloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a sulfonyl chloride group attached to a brominated and trifluorinated benzene ring. Its chemical formula is C6HBrClF3O2S, which contributes to its reactivity and potential as a pharmacophore in various therapeutic applications.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit significant biological activities, particularly in the inhibition of matrix metalloproteinases (MMPs), which are involved in various pathological processes including inflammation and cancer progression. The following sections summarize the key findings related to the biological activity of this compound.

1. Inhibition of Matrix Metalloproteinases

A study highlighted the ability of sulfonamide derivatives to inhibit MMPs, particularly gelatinase A and collagenase-3. These enzymes play critical roles in tissue remodeling and inflammatory responses. The inhibition of MMPs can lead to therapeutic benefits in conditions such as rheumatoid arthritis and cancer metastasis .

| Compound | MMP Inhibition (IC50) | Therapeutic Potential |

|---|---|---|

| This compound | TBD | Anti-inflammatory, Anticancer |

| Other Sulfonamides | Varies (41 nM - 3,240 nM) | Various |

2. Modulation of Enzyme Activity

The compound has been studied for its ability to modulate carboxylesterase activity. It was found that halogenated sulfonamides could act as selective inhibitors of human intestinal carboxylesterase (hiCE), which is crucial for drug metabolism. This selectivity suggests potential applications in drug design to enhance the bioavailability of therapeutic agents .

3. Case Studies and Experimental Findings

Several experimental studies have documented the biological effects of similar sulfonyl chloride compounds:

- Anti-inflammatory Effects : In vitro assays demonstrated that certain derivatives exhibited protective actions against inflammatory cytokines by inhibiting their release through MMP inhibition .

- Anticancer Activity : Compounds with similar functionalities have shown promise in cancer therapy by inhibiting tumor growth and metastasis through MMP inhibition .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with active site residues in target enzymes, leading to their inhibition. This mechanism is particularly relevant for MMPs and carboxylesterases.

Propriétés

IUPAC Name |

6-bromo-2,3,4-trifluorobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBrClF3O2S/c7-2-1-3(9)4(10)5(11)6(2)14(8,12)13/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCZDTVNVOMJJSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)S(=O)(=O)Cl)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBrClF3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.